3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties . Key structural features include:
- 3-Ethyl group: Enhances metabolic stability and modulates lipophilicity.
- Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system that facilitates π-π stacking and hydrogen bonding with biological targets .
Properties
IUPAC Name |
3-ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(7-8-22-13)16-15(17)23-9-10-3-5-11(6-4-10)18(20)21/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZJLELWWNHSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Nitrophenyl Group: This step involves the reaction of the intermediate with 4-nitrobenzyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine family and features a unique structure that includes both sulfur and nitrogen atoms. The presence of the nitrophenylmethyl sulfanyl group contributes to its reactivity and biological interactions.
Synthesis Methods:
The synthesis of this compound can be achieved through various methods involving thieno[3,2-d]pyrimidine derivatives. Common synthetic routes include:
- Condensation Reactions: Utilizing appropriate precursors under controlled conditions to yield the target compound.
- Reflux Techniques: Employing solvents such as DMF (dimethylformamide) to facilitate reactions at elevated temperatures.
- Purification Methods: Techniques such as thin-layer chromatography (TLC) and recrystallization are used to ensure high purity and yield of the final product.
Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds .
Biological Activities
Research indicates that compounds within this class exhibit a range of biological activities:
- Anticancer Properties: Preliminary studies suggest that 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and replication. This inhibition can lead to reduced proliferation of cancer cells .
- Antimicrobial Activity: Compounds similar to this structure have shown potential as antimicrobial agents against various Gram-positive bacteria and drug-resistant strains. The presence of the nitrophenyl group is believed to enhance antimicrobial efficacy by targeting multiple cellular pathways .
Case Studies
Several studies have documented the applications of related thieno[3,2-d]pyrimidine derivatives:
- Inhibition of Enzymatic Activity:
- Antimicrobial Efficacy:
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways in microorganisms, leading to their death or reduced virulence.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfanyl Group
2-[(4-Methylphenyl)Methylsulfanyl]-3-(4-Nitrophenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-One ()
- Structural Difference : Replaces the 4-nitrophenyl group with a 4-methylphenyl group.
- Impact: Electronic Effects: The methyl group is electron-donating, increasing electron density at the sulfur atom compared to the nitro group’s electron-withdrawing nature. Lipophilicity: The methyl group increases hydrophobicity (logP ≈ 3.5) vs. the nitro group’s polar nature (logP ≈ 2.8), affecting membrane permeability. Biological Activity: Methyl-substituted analogs may exhibit reduced cytotoxicity but improved bioavailability compared to nitro derivatives .
3-Ethyl-2-{[2-(4-Fluorophenyl)-2-Oxoethyl]Sulfanyl}-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One ()
- Structural Difference : Contains a fluorophenyl-acetylated sulfanyl chain instead of nitrobenzyl.
- Impact :
Modifications at the 3-Position
2-tert-Butylamino-6-(4-Nitrophenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One ()
- Structural Difference: Replaces the 3-ethyl group with a tert-butylamino moiety.
- Synthetic Yield: Lower yield (55%) compared to ethyl-substituted derivatives (65–70%), likely due to steric hindrance during cyclization .
3-(2-Methoxyethyl)-2-{[2-Oxo-2-(Piperidin-1-yl)Ethyl]Sulfanyl}-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-One ()
Core Heterocycle Modifications
3,4-Dihydro-4-(4-Nitrophenyl)-6-Phenylpyrimidin-2(1H)-One ()
- Structural Difference: A pyrimidin-2-one core replaces the thieno[3,2-d]pyrimidin-4-one system.
- Impact: Aromaticity: Reduced π-conjugation decreases stability (decomposition at 150°C vs. 250°C for thieno analogs). Antifungal Activity: Pyrimidin-2-ones exhibit lower MIC values (∼8 µg/mL) against Candida albicans compared to thieno derivatives (∼12 µg/mL) .
Biological Activity
3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is notable for its potential pharmacological properties, particularly in medicinal chemistry. The unique structure of this compound, characterized by a thieno[3,2-d]pyrimidine core with an ethyl group and a nitrophenylmethyl sulfanyl substituent, contributes to its biological activity.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various biological activities primarily through interaction with key enzymes and receptors in cellular pathways. One notable mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and DNA replication. This inhibition can lead to significant effects on cell proliferation and survival.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Compounds in this class have shown potential as anticancer agents by disrupting cellular processes involved in tumor growth.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains and fungi. Its structural features allow it to interact effectively with microbial targets.
- Enzyme Inhibition : Besides DHFR, other enzymes involved in metabolic pathways may also be inhibited by this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
-
Anticancer Studies :
- A study reported that certain thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances their activity by increasing lipophilicity and improving binding to target sites .
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
